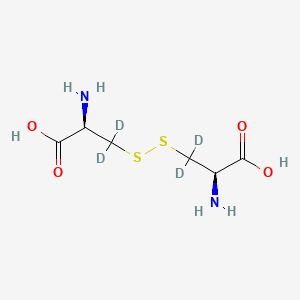

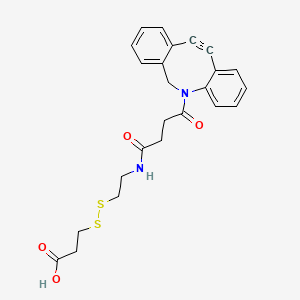

DBCO-S-S-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-S-S-acid typically involves the reaction of dibenzocyclooctyne with a disulfide-containing reagent under mild conditions. The reaction is often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature . The disulfide bond in the compound can be cleaved using reducing agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The compound is purified using techniques such as column chromatography and recrystallization to achieve high purity levels (≥95%) .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-S-S-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage . The compound can also undergo reduction reactions where the disulfide bond is cleaved .

Common Reagents and Conditions

SPAAC Reaction: Azide-containing biomolecules, aqueous or organic solvents, room temperature.

Reduction Reaction: Reducing agents such as DTT, BME, or TCEP, aqueous or organic solvents, room temperature.

Major Products

SPAAC Reaction: Formation of a stable triazole linkage.

Reduction Reaction: Cleavage of the disulfide bond, resulting in two thiol-containing products.

Aplicaciones Científicas De Investigación

DBCO-S-S-acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Bioconjugation: Used to label biomolecules with carboxylic acid moieties through copper-free click chemistry

Antibody-Drug Conjugates (ADCs): Acts as a cleavable linker in the synthesis of ADCs, allowing for targeted drug delivery.

Molecular Imaging: Facilitates the labeling of cellular proteins and lipids for imaging studies.

Drug Delivery: Used in the development of drug delivery systems that can release drugs in response to specific stimuli.

Single-Molecule Studies: Employed in single-molecule techniques such as magnetic tweezers to study DNA-protein interactions.

Mecanismo De Acción

The primary mechanism of action of DBCO-S-S-acid involves its ability to undergo SPAAC reactions with azide-containing biomolecules. The strained alkyne in the DBCO moiety reacts with the azide group to form a stable triazole linkage without the need for a copper catalyst . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Comparación Con Compuestos Similares

DBCO-S-S-acid is unique due to its combination of a DBCO moiety, a disulfide bond, and a carboxylic acid group. Similar compounds include:

Dibenzocyclooctyne (DBCO): Lacks the disulfide bond and carboxylic acid group, primarily used in SPAAC reactions.

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS): Contains an NHS ester group for amine-reactive conjugation.

Dioxolane-fused trans-cyclooctene (d-TCO): Used in inverse-electron-demand Diels–Alder (iEDDA) reactions.

This compound stands out due to its cleavable disulfide bond, which allows for reversible modifications and controlled release applications .

Propiedades

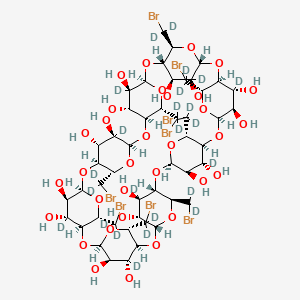

Fórmula molecular |

C24H24N2O4S2 |

|---|---|

Peso molecular |

468.6 g/mol |

Nombre IUPAC |

3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C24H24N2O4S2/c27-22(25-14-16-32-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30) |

Clave InChI |

PEZSNNGHQIWOEV-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.